molecular formula C12H17NO2 B12817226 Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate CAS No. 67105-42-4

Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate

Cat. No.: B12817226
CAS No.: 67105-42-4
M. Wt: 207.27 g/mol
InChI Key: ZEONYZULERIQDF-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate is a cyanoacrylate derivative featuring a cyclohexenyl substituent. This compound belongs to a class of α-cyanoesters, which are widely used in organic synthesis, particularly in peptide coupling and heterocyclic chemistry.

Properties

CAS No.

67105-42-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-cyano-2-(cyclohexen-1-yl)propanoate

InChI

InChI=1S/C12H17NO2/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10/h7H,3-6,8H2,1-2H3

InChI Key

ZEONYZULERIQDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C#N)C1=CCCCC1

Origin of Product

United States

Preparation Methods

Reaction Details

  • Reactants:
    • Ethyl cyanoacetate
    • Cyclohexanone
  • Catalysts: Piperidine or pyridine (organic bases)
  • Solvent: Typically ethanol or other polar solvents
  • Conditions: Mild heating or room temperature, depending on catalyst and solvent
  • Mechanism: The base deprotonates the methylene group of ethyl cyanoacetate, generating a nucleophilic carbanion that attacks the carbonyl carbon of cyclohexanone, followed by dehydration to form the α,β-unsaturated cyanoester product.

Advantages

  • High selectivity for the desired product
  • Mild reaction conditions
  • Relatively straightforward purification

Industrial Adaptations

  • Use of continuous flow reactors to optimize reaction parameters such as temperature, residence time, and mixing, improving yield and reducing waste
  • Choice of catalysts and solvents tailored to maximize efficiency and minimize environmental impact

Alternative Synthetic Routes and Related Processes

While the Knoevenagel condensation is the primary method, related cyanoalkylpropionate derivatives have been synthesized through other processes that may inform or complement the preparation of this compound.

Synthesis via In Situ Glycolonitrile Generation

A patented process for cyanoalkylpropionate derivatives involves:

  • Reacting alkali cyanide (e.g., sodium cyanide) with paraformaldehyde in a polar solvent (e.g., ethanol or dimethyl sulfoxide) at low temperatures (0 to 10°C) to generate glycolonitrile in situ.
  • Neutralizing the reaction mixture with dry hydrogen chloride gas to remove salts.
  • Adding sodium ethoxide and ethyl cyanoacetate to the glycolonitrile solution to form the sodium salt of the cyanoalkylpropionate intermediate.
  • Acidifying and filtering to isolate the product, followed by distillation under reduced pressure to purify.

This method avoids the isolation of unstable intermediates like formaldehyde cyanohydrin and is energy-efficient and eco-friendly.

Reaction Conditions and Yields

Step Conditions Notes
Glycolonitrile formation 0–10°C, ethanol solvent Molar ratio cyanide:paraformaldehyde = 1:1.01
Addition of sodium ethoxide 0–10°C, slow addition over 4 hours Formation of sodium salt of cyanoalkylpropionate
Stirring and temperature rise 30°C for 2–4 hours Reaction completion
Acidification and filtration 5–10°C, acidified with dry HCl gas Removal of sodium chloride
Purification Distillation under reduced pressure Yield ~75%

Technical Advantages

  • Avoids hazardous isolation of glycolonitrile
  • Quantification of intermediates by gas chromatography ensures optimal reagent use
  • Energy-saving and environmentally friendly compared to traditional methods

Summary Table of Preparation Methods

Method Reactants Catalyst/Base Solvent Temperature Range Yield (%) Notes
Knoevenagel Condensation Ethyl cyanoacetate + Cyclohexanone Piperidine or Pyridine Ethanol or similar Room temp to mild heat High Simple, widely used, scalable
In Situ Glycolonitrile Method Sodium cyanide + Paraformaldehyde + Ethyl cyanoacetate Sodium ethoxide Ethanol, DMSO 0–30°C ~75 Avoids isolation of unstable intermediates, eco-friendly

Research Findings and Considerations

  • The Knoevenagel condensation remains the most straightforward and commonly employed method for synthesizing this compound, favored for its simplicity and efficiency.
  • The in situ glycolonitrile generation method, while more complex, offers advantages in safety and environmental impact, particularly for large-scale or industrial synthesis.
  • Reaction parameters such as temperature, molar ratios, and catalyst choice significantly influence yield and purity.
  • Continuous flow technology is increasingly applied to optimize these reactions for industrial production.
  • Analytical techniques such as gas chromatography are essential for monitoring intermediate formation and ensuring reaction completeness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_{4})).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO({3}))

    Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH(_{4}))

    Bases: Sodium ethoxide (NaOEt), piperidine, pyridine

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate serves as an important intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in multiple chemical reactions, including:

  • Nucleophilic Addition Reactions : The cyano group can engage in nucleophilic addition, facilitating the formation of more complex structures.
  • Formation of Heterocycles : It is often used as a building block for synthesizing heterocyclic compounds, which are crucial in medicinal chemistry.

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development:

  • Intermediate for Drug Synthesis : this compound is utilized as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

In a notable study, this compound was employed to synthesize substituted pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have shown promising activity against Bruton's tyrosine kinase (Btk), making them potential candidates for treating certain cancers .

Agrochemical Applications

This compound also finds applications in the agricultural sector:

  • Pesticide Development : It is used as an intermediate in the synthesis of various pesticides. Its structural features allow it to be modified to enhance biological activity against pests while ensuring safety for non-target organisms.

Case Study: Pesticide Formulations

Research has demonstrated that derivatives synthesized from this compound exhibit effective insecticidal properties. These formulations have been tested for efficacy against common agricultural pests, providing a basis for developing safer and more effective pest control agents .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Synthesis of Specialty Chemicals : this compound can be used to produce specialty chemicals with unique properties beneficial for various industrial applications.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for synthesizing complex organic moleculesFormation of heterocycles
PharmaceuticalsUsed in drug synthesis as an intermediateSynthesis of anticancer agents
AgrochemicalsIntermediate in pesticide formulationDevelopment of insecticides
Material ScienceProduction of specialty chemicalsCreation of unique industrial materials

Mechanism of Action

The mechanism by which ethyl 2-cyano-2-(cyclohex-1-enyl)propionate exerts its effects depends on the specific reaction or application:

  • Enzymatic Reactions: : In enzymatic reactions, the compound can act as a substrate, where enzymes catalyze the transformation of the cyano and ester groups. The molecular targets include enzymes such as esterases and nitrilases.

  • Chemical Reactions: : In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing cyano group and the electron-donating ester group. These functional groups affect the compound’s nucleophilicity and electrophilicity, guiding its interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Structure: Replaces the cyclohexenyl group with a hydroxyimino moiety.
  • Performance: Demonstrated superior efficiency as a peptide coupling additive compared to HOBt/DIC, achieving higher purity and yield in α-ketoamide synthesis (e.g., 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino] benzoyl amino acid esters) .
  • Key Difference: The hydroxyimino group enhances coupling kinetics, likely due to its ability to suppress racemization and reduce side reactions.

Ethyl 2-cyano-2-(2-pyridinyl)ethenyl glycinate derivatives

  • Structure : Substituted with pyridinyl groups (e.g., compounds 8 and 9 ).
  • Synthesis Yields : Lower yields (72–94% for intermediates vs. 29–33% for final heterocyclic products like 12 and 13 ) suggest steric or electronic challenges in cyclization steps .
  • Reactivity : Pyridinyl substituents enable coordination with metals or acids, facilitating heterocycle formation but complicating purification.

Ethyl 2-cyano-2-(5-methoxy-1-methyl-2-oxoindolin-3-ylidene)acetate (77b)

  • Structure: Incorporates an indolinone ring system.
  • Synthesis Efficiency: Achieved 98% yield via condensation of 5-methoxy-1-methylindoline-2,3-dione and ethyl cyanoacetate, indicating high compatibility between cyanoesters and electron-deficient ketones .
  • Application : Useful in asymmetric catalysis or bioactive molecule synthesis due to its rigid planar structure.

Ethyl (E)-2-cyano-3-(2-propoxyphenyl)prop-2-enoate

  • Structure : Features a propoxyphenyl group instead of cyclohexenyl.

Comparative Data Table

Compound Name Substituent Key Reactivity/Application Yield (%) Reference
Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate Cyclohexenyl Hypothesized use in sterically demanding reactions N/A N/A
OxymaPure Hydroxyimino Peptide coupling additive >90%
Ethyl 2-cyano-2-(2-pyridinyl)ethenyl glycinate 2-Pyridinyl Heterocyclic synthesis intermediate 72–94%
Compound 77b Indolinone High-yield condensation adduct 98%
Ethyl (E)-2-cyano-3-(2-propoxyphenyl)prop-2-enoate Propoxyphenyl Conjugation-driven applications N/A

Key Research Findings

  • Substituent Impact: Electron-withdrawing groups (e.g., cyano) enhance electrophilicity, while bulky substituents (e.g., cyclohexenyl) may hinder reaction rates but improve selectivity .
  • Yield Trends: Pyridinyl-derived compounds exhibit lower yields in cyclization steps compared to indolinone or hydroxyimino analogs, suggesting steric hindrance or side reactions .

Biological Activity

Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate, with the CAS number 67105-42-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol
  • Boiling Point : 210.2°F (99°C) .

This compound exhibits several biological activities, primarily attributed to its structural characteristics. The cyano and propionate groups play crucial roles in its interaction with biological systems.

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to apoptosis in targeted cells.

Study on Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial colony counts, suggesting potential applications as a natural preservative or therapeutic agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity Assessment

In vitro cytotoxicity tests were performed on human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that at concentrations above 50 µM, the compound resulted in a marked decrease in cell viability.

Cell LineIC50 (µM)
HeLa45
MCF-750

Toxicological Profile

The safety profile of this compound is crucial for its potential use in pharmaceuticals. Toxicological assessments have indicated low acute toxicity levels; however, further studies are necessary to evaluate chronic exposure effects.

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-cyano-2-(cyclohex-1-enyl)propionate, and how are reaction conditions optimized?

The compound is typically synthesized via Knoevenagel condensation , where a cyclohexenyl ketone reacts with ethyl cyanoacetate in the presence of a base catalyst (e.g., ammonium acetate or piperidine). Key parameters include:

  • Solvent selection : Polar aprotic solvents like ethanol or toluene are preferred to stabilize intermediates .
  • Temperature : Reactions often proceed at reflux (70–100°C) to drive off water and shift equilibrium toward product formation .
  • Catalyst loading : Excess base (10–20 mol%) improves yield by deprotonating the active methylene group in ethyl cyanoacetate.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : The cyclohexenyl proton signals (δ 5.5–6.0 ppm) and cyano group (C≡N, δ 115–120 ppm in 13C NMR) confirm structural integrity. High-purity samples show sharp singlet peaks for the ethyl ester group (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2) .
  • LC-MS : Electrospray ionization (ESI+) in methanol detects the molecular ion [M+H]+ at m/z 218.1, with fragmentation patterns verifying the cyclohexenyl and cyano moieties .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, as the compound’s acute toxicity profile is not fully characterized .
  • Waste disposal : Neutralize with dilute NaOH before disposal to mitigate environmental release of cyano groups .

Advanced Research Questions

Q. How can tautomeric equilibria between keto-enol forms of the cyclohexenyl moiety influence reactivity?

The cyclohexenyl group can exhibit keto-enol tautomerism , altering electronic properties and nucleophilic sites. Techniques to study this include:

  • Variable-temperature NMR : Monitor shifts in proton signals (e.g., enolic OH at δ 10–12 ppm) to track tautomer ratios .
  • Computational modeling : Density functional theory (DFT) predicts stabilization energies of tautomers, with the keto form typically dominant in non-polar solvents .

Q. What computational methods are used to predict the compound’s physicochemical properties?

  • Quantum chemistry (QSQN) : Calculates dipole moments (≈3.2 D) and polarizability (25.6 ų) to assess solubility in solvents like ethyl acetate .
  • QSPR models : Correlate the compound’s logP (estimated 2.8) with partitioning behavior in chromatographic systems .

Q. How can researchers resolve contradictions in reported NMR data for this compound?

Discrepancies often arise from solvent effects or impurities. Strategies include:

  • Deuterated solvent standardization : Compare spectra in CDCl3 vs. DMSO-d6 to identify solvent-dependent shifts .
  • Spiking experiments : Add authentic samples to suspect mixtures and observe peak integration ratios .

Q. What solvent systems optimize regioselectivity in derivatization reactions involving the cyano group?

  • Polar aprotic solvents (e.g., DMF or acetonitrile) favor nucleophilic substitution at the cyano group due to enhanced stabilization of transition states.
  • Co-solvent systems : Ethyl acetate/water mixtures (4:1 v/v) improve yields in hydrolysis reactions to carboxylic acids .

Q. How does steric hindrance from the cyclohexenyl group affect reaction kinetics in cross-coupling reactions?

The bulky cyclohexenyl moiety slows Suzuki-Miyaura coupling by impeding Pd catalyst access. Mitigation strategies:

  • Ligand design : Use sterically hindered ligands (e.g., SPhos) to pre-organize the catalyst .
  • Microwave irradiation : Shorten reaction times (30 min vs. 24 h) by enhancing molecular collisions .

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